Product packaging for H-Tyr-Phe-Pheacetate(Cat. No.:)

H-Tyr-Phe-Pheacetate

Cat. No.: B13838348
M. Wt: 535.6 g/mol
InChI Key: YPACVIHAWSHGFC-NYTZCTPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Tyr-Phe-Pheacetate is a synthetic tripeptide derivative comprising tyrosine (Tyr), phenylalanine (Phe), and a phenylacetic acid moiety. The structure combines aromatic residues (Tyr and Phe) with an acetate group, conferring unique physicochemical properties. Tyrosine contributes a phenolic hydroxyl group, enhancing solubility in polar solvents, while phenylalanine adds hydrophobicity. This compound is hypothesized to interact with peptide receptors or enzymatic pathways, but its exact biological role requires further investigation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33N3O7 B13838348 H-Tyr-Phe-Pheacetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H33N3O7

Molecular Weight

535.6 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H29N3O5.C2H4O2/c28-22(15-20-11-13-21(31)14-12-20)25(32)29-23(16-18-7-3-1-4-8-18)26(33)30-24(27(34)35)17-19-9-5-2-6-10-19;1-2(3)4/h1-14,22-24,31H,15-17,28H2,(H,29,32)(H,30,33)(H,34,35);1H3,(H,3,4)/t22-,23-,24-;/m0./s1

InChI Key

YPACVIHAWSHGFC-NYTZCTPBSA-N

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

Overview of Peptide Synthesis Approaches

The synthesis of peptides such as H-Tyr-Phe-Pheacetate typically employs two main synthetic strategies:

  • Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing peptides, which involves sequential addition of protected amino acids on a solid resin support. This method allows for efficient chain elongation and purification.

  • Solution-Phase Peptide Synthesis: Used for smaller peptides or specific modifications, involving coupling of protected amino acids in solution followed by purification steps.

Solid-Phase Peptide Synthesis (SPPS) for this compound

SPPS is the preferred method for preparing this compound due to its efficiency and scalability:

  • Resin Loading: The synthesis begins by anchoring the C-terminal protected phenylalanine acetate residue to a solid resin.

  • Coupling Reactions: Successive coupling of Fmoc-protected tyrosine and phenylalanine derivatives is performed using carbodiimide-based coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like hydroxybenzotriazole (HOBt) to improve coupling efficiency.

  • Deprotection: The Fmoc protecting groups are removed using 20% piperidine in dimethylformamide (DMF) after each coupling cycle.

  • Cleavage and Purification: After completion of the peptide chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with appropriate scavengers (e.g., water, triisopropylsilane) to prevent side reactions. The crude peptide is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis and Acetylation

Alternatively, this compound can be synthesized via solution-phase methods:

  • Stepwise Coupling: Protected amino acids are coupled in solution using carbodiimide-mediated activation.

  • Acetylation: The C-terminus of the phenylalanine residue is converted into the acetate ester by reaction with acetic anhydride or acetyl chloride under mild conditions, often in the presence of a base such as pyridine.

  • Purification: The product is purified by crystallization or chromatographic techniques.

Industrial-Scale Preparation

For large-scale production, the process is optimized for yield and purity:

  • Crystallization: The crude peptide acetate salt is crystallized from solvent mixtures such as acetone/water or methyl isobutyl ketone (MIBK) to enhance purity.

  • Process Control: Parameters such as temperature (~20°C), solvent ratios, and seeding are tightly controlled to ensure reproducible crystallization and particle size distribution.

  • Drying: Final drying under vacuum at controlled temperatures (20–50°C) ensures removal of residual solvents to meet release specifications.

Experimental Data and Characterization

Typical Yield and Physical Properties

Parameter Typical Value Notes
Yield 50–75% (depending on scale) After purification
Melting Point ~157°C (from chloroform) Confirmed by mixed melting point
Optical Rotation [α]D 22 = -22.5 (c 0.95 in EtOH) Indicates stereochemical purity
Refractive Index nD 22 = 1.653 Measured at 22°C
Elemental Analysis C: 63.1%, H: 5.4% Matches calculated values for C13H13NO4

Spectroscopic Characterization

  • UV Absorption: Characteristic maxima at 2020 cm⁻¹ and 1592 cm⁻¹ (IR) consistent with amide bonds and aromatic residues.

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of tyrosine and phenylalanine residues with expected chemical shifts.

  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound (exact mass confirmed by ESI-MS).

Analytical Techniques for Purity Assessment

Comparative Analysis of Preparation Methods

Aspect Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Synthesis
Scalability High, automated synthesis possible Limited, more labor-intensive
Purity High, facilitated by resin-bound purification Dependent on multiple purification steps
Reaction Time Rapid, cycles of coupling and deprotection Longer, stepwise reactions
Cost Higher initial cost due to resin and reagents Potentially lower for small batches
Suitability for Modifications Excellent, allows incorporation of modified residues More challenging
Yield Moderate to high (50–75%) Variable, depends on reaction conditions

Research Findings and Literature Insights

  • The Royal Society of Chemistry guidelines emphasize detailed reporting of experimental data for peptides, including yield, melting point, optical rotation, elemental analysis, and spectroscopic data to ensure reproducibility and verification of new compounds.

  • Solid-phase synthesis has been successfully applied to related peptides such as Tyr-Tic-Phe-Phe derivatives, demonstrating high affinity and functional activity, indicating the robustness of SPPS for complex peptides.

  • Industrial patent literature describes crystallization and purification protocols for peptides similar to this compound, highlighting solvent systems and process parameters critical for product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Phe-Pheacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess–Martin periodinane, mild conditions.

    Reduction: Sodium borohydride, aqueous or alcoholic solvents.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Hyperoxidized tyrosine derivatives.

    Reduction: Reduced peptide fragments.

    Substitution: Functionalized peptide derivatives.

Mechanism of Action

The mechanism of action of H-Tyr-Phe-Pheacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize H-Tyr-Phe-Pheacetate, we analyze structurally and functionally related compounds, focusing on molecular features, solubility, and biological activity.

Structural Analogues

p-Hydroxyphenyl Acetic Acid (4-HPAA)
  • Structure: A monocarboxylic acid with a hydroxyl group para to the acetic acid side chain.
  • Properties : High polarity due to the hydroxyl group, enabling solubility in aqueous environments (e.g., 25 mg/mL in water at 25°C) .
  • Applications : Precursor in neurotransmitter synthesis and microbial metabolite in gut metabolism studies .
Suprofen (α-Methyl-p-(2-thenoyl)phenylacetic acid)
  • Structure: Phenylacetic acid derivative with a thienoyl substituent and α-methyl group.
  • Properties : Lipophilic (logP ~3.2), facilitating blood-brain barrier penetration.
  • Applications: Nonsteroidal anti-inflammatory drug (NSAID) inhibiting cyclooxygenase (COX) enzymes .

Functional Analogues

Tripeptides (e.g., H-Tyr-Gly-Gly)
  • Structure : Short peptide chains with Tyr as the N-terminal residue.
  • Properties : Variable solubility depending on residue composition; H-Tyr-Gly-Gly shows moderate aqueous solubility (10–15 mg/mL).

Comparative Data Table

Property This compound* p-Hydroxyphenyl Acetic Acid Suprofen
Molecular Weight ~500 Da (est.) 152.15 Da 260.31 Da
Key Functional Groups Phenolic -OH, amide bonds, acetate Phenolic -OH, carboxylate Thienoyl, α-methyl, carboxylate
Solubility Moderate (aqueous) High (25 mg/mL in water) Low (DMSO-soluble)
Bioactivity Hypothesized receptor modulation Microbial metabolite COX inhibition
Applications Research peptide Biochemical studies NSAID

Research Findings and Gaps

  • Pharmacokinetics: Unlike Suprofen, this compound lacks α-methyl or thienoyl groups, likely reducing its lipophilicity and metabolic stability .
  • Receptor Specificity: The Tyr-Phe-Phe backbone may mimic endogenous opioid peptides (e.g., endorphins), but the acetate moiety could alter binding affinity compared to traditional tripeptides.
  • Toxicity : Systematic review protocols for phthalates (e.g., EPA IRIS assessments) highlight the need for rigorous toxicity profiling of aromatic acetates, which remains unaddressed for this compound .

Q & A

Q. How should researchers handle negative or inconclusive results?

  • Answer : Pre-register studies on platforms like Open Science Framework to reduce publication bias. Use equivalence testing (TOST) to distinguish true negatives from underpowered studies. Report confidence intervals and effect sizes to contextualize findings .

Literature and Resource Guidance

  • Key Databases : PubChem (CID: [retrieve from ]), Google Scholar (advanced search filters for reviews ), Web of Science (citation tracking ).

    研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫
    24:29
    基于overleaf的论文写作工具及技巧
    1:06:57

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.